
4-Amino-6-bromoisoquinolin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-bromoisoquinolin-1-ol is a heterocyclic compound that belongs to the isoquinoline family It is characterized by the presence of an amino group at the 4-position, a bromine atom at the 6-position, and a hydroxyl group at the 1-position of the isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-bromoisoquinolin-1-ol can be achieved through several methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. For instance, 2-phenylethynyl benzyl azide can be treated with PdBr2, CuBr2, and LiBr in acetonitrile to yield 4-bromoisoquinoline
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of palladium-catalyzed cyclization reactions and subsequent functionalization steps can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-bromoisoquinolin-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The hydroxyl group at the 1-position can be oxidized to form a carbonyl group, or reduced to form a methylene group.
Cyclization Reactions: The amino group at the 4-position can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Palladium Catalysts: Used in cyclization reactions to form the isoquinoline ring.
CuBr2 and LiBr: Used as co-catalysts in the cyclization reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Isoquinolines: Formed through nucleophilic substitution reactions.
Carbonyl Compounds: Formed through oxidation of the hydroxyl group.
Fused Ring Systems: Formed through cyclization reactions involving the amino group.
Aplicaciones Científicas De Investigación
4-Amino-6-bromoisoquinolin-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-bromoisoquinolin-1-ol is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoisoquinoline: Lacks the amino and hydroxyl groups present in 4-Amino-6-bromoisoquinolin-1-ol.
6-Bromoisoquinolin-1-ol: Lacks the amino group at the 4-position.
4-Aminoisoquinolin-1-ol: Lacks the bromine atom at the 6-position.
Uniqueness
This compound is unique due to the presence of all three functional groups (amino, bromine, and hydroxyl) on the isoquinoline ring
Propiedades
Fórmula molecular |
C9H7BrN2O |
|---|---|
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
4-amino-6-bromo-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H7BrN2O/c10-5-1-2-6-7(3-5)8(11)4-12-9(6)13/h1-4H,11H2,(H,12,13) |
Clave InChI |
HJEMNPBIYQTLGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=CNC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (1S,5R,6R)-3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13482741.png)

![N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamoyl chloride hydrochloride](/img/structure/B13482751.png)
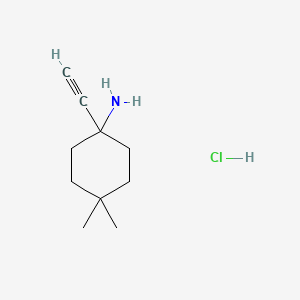

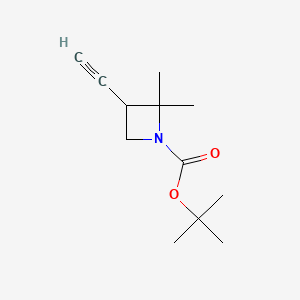
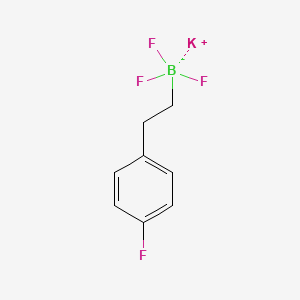
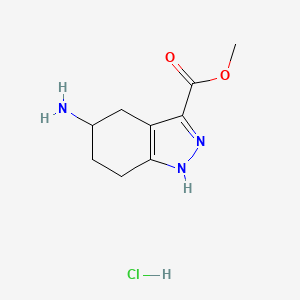
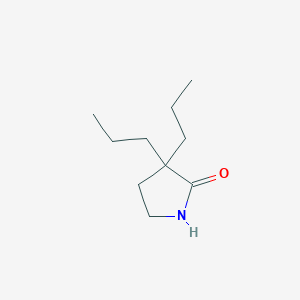
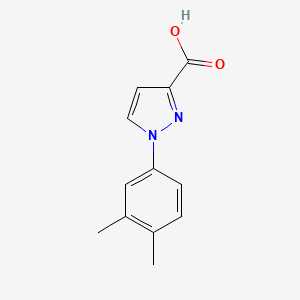
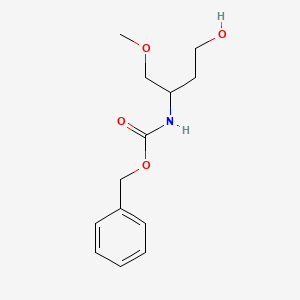
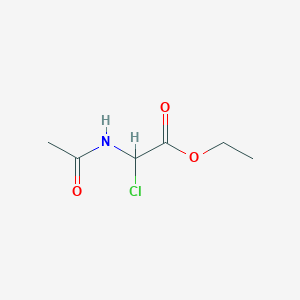
![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)
